molecular formula C22H21N5O3S B2657108 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251621-89-2

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2657108
CAS No.: 1251621-89-2
M. Wt: 435.5
InChI Key: ABVHVPXIBOFDEY-UHFFFAOYSA-N
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Description

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a key mediator of multiple signaling pathways, most notably those downstream of TGF-β, Toll-like receptors (TLRs), and pro-inflammatory cytokines such as IL-1 and TNF-α. By selectively inhibiting TAK1, this compound effectively suppresses the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are central to inflammatory responses, cell survival, and differentiation. Its primary research value lies in the dissection of TAK1's role in various disease models, particularly in fibrosis of organs like the liver, lung, and kidney, as well as in oncology and autoimmune conditions. Research indicates that pharmacological inhibition of TAK1 can attenuate the production of fibrogenic and inflammatory mediators, making this compound a critical tool for probing the pathogenesis of these complex diseases and for evaluating TAK1 as a therapeutic target. It is extensively used in in vitro cellular assays and in vivo preclinical studies to elucidate mechanisms of action and to assess the potential efficacy of targeting this node in the signaling network.

Properties

IUPAC Name

2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-9-15(2)11-17(10-14)30-21-20-25-27(22(29)26(20)8-7-23-21)13-19(28)24-16-5-4-6-18(12-16)31-3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHVPXIBOFDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under oxidative conditions. For instance, a common method involves the use of α-keto acids and 2-hydrazinopyridines in the presence of potassium iodide (KI) as a catalyst . The reaction is carried out under mild conditions, making it both efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenyl and methylsulfanyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂), reducing agents such as sodium borohydride (NaBH₄), and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has been identified as a potential anticancer agent. In a study published in ResearchGate, it was screened against multicellular spheroids to evaluate its efficacy in inhibiting cancer cell growth. Results indicated that it possesses significant anticancer properties, making it a candidate for further development in oncology therapeutics .
  • Kinase Inhibition
    • Similar compounds within the triazolo-pyrazine class have shown promise as inhibitors of various kinases involved in cancer progression. The unique triazole and pyrazine fusion structure may contribute to selective inhibition of c-Met kinases, which are implicated in several cancer types. This suggests that derivatives of this compound could be designed for targeted therapy against specific tumors .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds with similar structures exhibit neuroprotective effects. The presence of the methylsulfanyl group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typical of heterocyclic chemistry. Variations in substituents at the triazole and pyrazine positions can yield derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance:

Derivative Modification Potential Application
M446-2043Altered substituents on the phenyl ringEnhanced anticancer activity
G298-0360Different alkyl groups on the nitrogenImproved solubility and bioavailability

Case Studies

  • Screening Libraries
    • The compound is included in various screening libraries for drug discovery, such as ChemDiv's SmartTM Library, which contains over 51,000 compounds aimed at identifying new therapeutic agents .
  • Preclinical Trials
    • Some derivatives have advanced to preclinical trials assessing their effectiveness against specific cancer types. For example, compounds with similar triazolo-pyrazine scaffolds have shown promising results in inhibiting tumor growth in animal models .

Mechanism of Action

The mechanism of action of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-a]pyrazine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to downstream effects on cellular pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Key Observations:

  • Position 8 Modifications: Aryloxy groups (e.g., 3,5-dimethylphenoxy in the target compound) enhance π-π stacking with hydrophobic enzyme pockets, whereas sulfanyl groups () improve oxidative stability .
  • Acetamide Side Chain :
    • The 3-(methylsulfanyl)phenyl group in the target compound balances lipophilicity and hydrogen-bond acceptor capacity, contrasting with the polar 4-ethoxyphenyl group in .

Pharmacological and Physicochemical Comparisons

  • Solubility : The target compound’s LogP (~3.2) suggests moderate aqueous solubility, comparable to ’s derivative (LogP ~2.9) but lower than ’s polar benzylpiperazinyl analogue .
  • Metabolic Stability : The methylsulfanyl group may reduce CYP450-mediated oxidation compared to chlorobenzyl derivatives () .
  • Kinase inhibition (: IC₅₀ < 1 μM for JAK2) .

Biological Activity

The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 1251707-11-5) is a complex organic molecule characterized by its unique structural components, including a triazole and pyrazine moiety. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3}, with a molecular weight of approximately 403.4 g/mol. The structural features include:

  • Triazole ring : Known for its biological activity.
  • Pyrazine moiety : Often associated with various pharmacological effects.
  • Phenoxy group : Contributes to the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives of triazole and pyrazine rings possess significant antimicrobial activity against various bacterial strains. This suggests that the compound may also exhibit similar effects due to its structural similarities with known active compounds .
CompoundActivityReference
Triazole derivativesHigh antimicrobial activity
Pyrazine derivativesSignificant antibacterial effects

Anticancer Potential

The compound's design incorporates elements that may enhance its anticancer properties. Similar compounds have been shown to interact with cellular pathways involved in cancer progression. For example:

  • Triazole-fused compounds have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The precise mechanism of action of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is yet to be fully elucidated; however, it is hypothesized to involve:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis.
  • Enzyme inhibition : Potential inhibition of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of triazole and pyrazine derivatives:

  • Study on Antimicrobial Efficacy : A study reported that triazole derivatives exhibited IC50 values in the low micromolar range against Gram-positive bacteria, suggesting strong antibacterial potential .
  • Anticancer Activity Assessment : Another investigation highlighted that pyrazine-based compounds induced apoptosis in cancer cells at concentrations as low as 10 µM .

Q & A

(Basic) What are the optimal synthetic routes for constructing the triazolo[4,3-a]pyrazine core in this compound?

The triazolo[4,3-a]pyrazine core can be synthesized via cyclization of hydrazine intermediates. A validated method involves reacting a hydrazinopyridine derivative with a substituted benzaldehyde in ethanol, followed by oxidative cyclization using sodium hypochlorite pentahydrate (NaOCl·5H₂O) in ethanol at room temperature (3–5 hours). Key steps include:

  • Hydrazone formation : 2-hydrazinopyridine reacts with a phenoxy-substituted aldehyde in ethanol with catalytic acetic acid (yields >90%) .
  • Oxidative cyclization : NaOCl·5H₂O facilitates ring closure to form the triazolo-pyrazine scaffold. Reaction progress is monitored via TLC (dichloromethane mobile phase) and NMR .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) isolates the product with >95% purity .

(Basic) How should researchers characterize this compound using spectroscopic and analytical methods?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry and substituent positions. For example, the triazole proton appears as a singlet near δ 10.7 ppm, while aromatic protons resolve between δ 6.7–8.1 ppm .
  • FTIR spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹), triazole C-N (1530–1590 cm⁻¹), and S–CH₃ (650–750 cm⁻¹) .
  • HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) .

(Basic) What safety protocols are recommended for handling this compound?

Based on structural analogs, the compound likely falls under GHS hazard categories:

  • Acute toxicity (Oral, Category 4) : Use fume hoods and avoid inhalation .
  • Skin corrosion/Irritation (Category 2) : Wear nitrile gloves and lab coats. Immediate washing with soap/water is required upon contact .
  • Environmental precautions : Prevent release into drains; collect waste in sealed containers for incineration .

(Advanced) How can stereoisomers of this compound (if present) be resolved and characterized?

If chiral centers or atropisomerism exists:

  • Chiral chromatography : Use Chiralpak® OD or AD-H columns with methanol/CO₂ mixtures (20% modifier, 35°C). Retention times (e.g., 1.6 vs. 2.4 min) distinguish enantiomers with >98% ee .
  • Dynamic NMR : Variable-temperature ¹H NMR (300–500 MHz) detects hindered rotation in substituents (e.g., methylsulfanyl groups) .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for pyrazolo-pyrimidine analogs .

(Advanced) How can computational methods predict the compound’s reactivity and optimize synthetic pathways?

  • Quantum chemical calculations : Density functional theory (DFT) models transition states for cyclization reactions. For example, B3LYP/6-31G(d) predicts activation energies (±2 kcal/mol accuracy) .
  • Reaction path screening : ICReDD’s workflow combines quantum mechanics (QM) and machine learning to prioritize reaction conditions (e.g., solvent, catalyst) with <10% experimental iterations .
  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to avoid exothermic hazards during scale-up .

(Advanced) What in vitro assays are suitable for evaluating its biological activity?

Given its triazolo-pyrazine scaffold and acetamide moiety:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values are quantified via dose-response curves (1 nM–100 µM) .
  • CYP450 metabolism studies : Use human liver microsomes (HLMs) with LC-MS/MS to identify metabolites (e.g., oxidative dealkylation of methylsulfanyl groups) .
  • Solubility and permeability : Apply shake-flask (pH 7.4 PBS) and Caco-2 cell models for ADME profiling .

(Advanced) How can contradictory bioactivity data from similar analogs be addressed?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3,5-dimethylphenoxy vs. 4-methoxyphenyl) on target binding using molecular docking (AutoDock Vina) .
  • Off-target profiling : Use proteome-wide affinity chromatography (PAC) to identify non-specific interactions .
  • Statistical validation : Apply Grubbs’ test to exclude outliers in dose-response datasets (p < 0.05) .

(Advanced) What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce byproducts (e.g., hydrolysis of the acetamide group) via precise temperature/residence time control .
  • Design of experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., NaOCl concentration, ethanol/water ratio) for >80% yield .
  • Crystallization engineering : Use anti-solvent (hexane) addition to enhance crystal purity (>99%) .

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